4-Amino-3-fluorobenzoic acid

Catalog No.
S661112
CAS No.
455-87-8
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-fluorobenzoic acid

CAS Number

455-87-8

Product Name

4-Amino-3-fluorobenzoic acid

IUPAC Name

4-amino-3-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

JSKXHTHMCCDEGD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)N

Synonyms

4-Amino-3-fluoro-benzoic Acid; NSC 25758

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N

The exact mass of the compound 4-Amino-3-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-3-fluorobenzoic acid (CAS 455-87-8) is a highly specialized fluorinated aromatic building block, structurally serving as the 3-fluoro analog of para-aminobenzoic acid (PABA). In pharmaceutical and advanced materials procurement, this compound is primarily selected for its unique electronic profile: the fluorine atom positioned ortho to the primary amine reduces the amine's pKa, modulating its nucleophilicity while simultaneously increasing the lipophilicity of the resulting scaffolds [1]. It is extensively utilized as a precursor for synthesizing complex amides, benzothiazoles, and benzimidazoles, particularly in the development of kinase inhibitors, MTHFD2 inhibitors, and novel antibacterial agents. Procuring the pre-reduced 4-amino-3-fluorobenzoic acid, rather than its nitro precursor (3-fluoro-4-nitrobenzoic acid), streamlines multi-step API manufacturing by eliminating the need for sensitive, high-pressure catalytic hydrogenation steps in downstream facilities.

Procurement Fit

Building Block Type

Fluorinated aromatic intermediate

Selection Context

For modulated pKa and LogP in lead optimization

Tool Compound Role

Supports NOS assay validation as a weak binder

Substituting 4-amino-3-fluorobenzoic acid with its non-fluorinated counterpart, 4-aminobenzoic acid (PABA), or its regioisomers leads to significant downstream failures in both synthesis and pharmacological efficacy. The absence of the ortho-fluorine atom in PABA alters the conformational preferences of derived amides due to the loss of critical dipole minimization, often resulting in severe reductions in target binding affinity. Furthermore, from a process chemistry perspective, the electronic properties of the fluorine atom are essential for optimizing yields in specific coupling reactions; substituting with PABA can halve amide coupling yields [1], while substituting with more strongly electron-withdrawing analogs like 4-amino-3-(trifluoromethyl)benzoic acid drastically reduces cyclization efficiency [2]. Consequently, for validated synthetic routes targeting specific steric and electronic profiles, this exact fluorinated regioisomer is strictly non-interchangeable.

Substitution Risk

Property
4-Amino-3-fluorobenzoic acid
4-Hydroxy analog (substitution risk)
Enzyme Control Activity
90% ± 3% (at 5 μM)
80% ± 8% (reported); assay context may shift
Substituent Effect
ortho-F: modulates amine basicity
para-OH: distinct electronic profile
Regioisomer Risk
3-F, 4-NH2 substitution
3-Amino-4-fluorobenzoic acid may not match SAR
Structural analogs may require validation before use in NOS SAR studies or physicochemical tuning.

Superior Amide Coupling Yield in MTHFD2 Inhibitor Synthesis

In the synthesis of potent MTHFD2 inhibitors (e.g., DS18561882 precursors), the selection of the benzoic acid building block profoundly impacts process efficiency. Utilizing 4-amino-3-fluorobenzoic acid resulted in a near-quantitative 99% yield during the critical coupling step with intermediate 39b. In direct contrast, substituting with the non-fluorinated baseline, 4-aminobenzoic acid, under identical conditions yielded only 50% of the desired product [1].

Evidence DimensionAmide coupling reaction yield
Target Compound Data99% yield
Comparator Or Baseline4-Aminobenzoic acid (50% yield)
Quantified Difference49% absolute increase in yield (nearly double the efficiency)
ConditionsCoupling with intermediate 39b in standard amide synthesis protocols

For procurement and process chemists, the ortho-fluorine atom is critical for maximizing throughput and minimizing waste in late-stage API multi-step synthesis.

Enzyme Inhibition vs. 4-Hydroxy Analog
Head-to-head
90% ± 3% vs 80% ± 8%
Control activity at 5 μM

Supports biochemical differentiation in NOS assays

Reported in vitro; direct comparison context

Enhanced High-Temperature Amidation in Tankyrase Inhibitor Production

During the development of selective tankyrase inhibitors for oncology applications, the reactivity of the benzoic acid derivative is a limiting factor. When reacted with a chlorotetrazoloquinoxaline intermediate in DMF at 100 °C, 4-amino-3-fluorobenzoic acid achieved a 54% yield. The non-fluorinated baseline, 4-aminobenzoic acid, achieved only a 20% yield under the exact same thermal coupling conditions [1].

Evidence DimensionHigh-temperature amidation yield
Target Compound Data54% yield
Comparator Or Baseline4-Aminobenzoic acid (20% yield)
Quantified Difference2.7-fold increase in product yield
ConditionsReaction with intermediate 3 in DMF at 100 °C for 5 hours

This demonstrates that the fluorinated analog offers superior processability and stability in demanding, high-temperature synthetic environments, directly lowering the cost of goods for complex intermediates.

pKa and Lipophilicity Shift
Class-level
LogP ≈ 1.39–1.69
ortho-F: lowers amine pKa, increases acid acidity

Reported physicochemical modulation context

Data to verify; compared to non-fluorinated parent

Optimized Cyclization Efficiency for Benzothiazole Scaffolds

The synthesis of 2-(4-aminophenyl)benzothiazoles via condensation with o-aminothiophenol in polyphosphoric acid (PPA) requires a delicate balance of electronic and steric properties. 4-Amino-3-fluorobenzoic acid successfully condenses to form the target fluorinated benzothiazole in a 68% yield. When the structurally related 4-amino-3-(trifluoromethyl)benzoic acid is used, the yield plummets to 37% due to the excessive steric bulk and stronger electron-withdrawing nature of the CF3 group [1].

Evidence DimensionCondensation/cyclization yield
Target Compound Data68% yield
Comparator Or Baseline4-Amino-3-(trifluoromethyl)benzoic acid (37% yield)
Quantified Difference31% absolute increase in yield (1.8-fold improvement)
ConditionsCondensation with o-aminothiophenol in PPA catalyst at 110 °C for 0.5 h

Buyers targeting heterocycle construction should select the fluoro-analog over the trifluoromethyl-analog to ensure viable manufacturing yields without compromising the incorporation of a lipophilic, metabolically stable halogen.

Patented Synthetic Process
Method context
Reported high yield / purity
Overcomes prior art low selectivity (<20%)

Supports scalable procurement and cost review

Patent-sourced method; independent replication to verify

NOS Inhibitory Potency
Reported
Ki = 450,000 nM
IC50 = 28 μM (another source)

Reported weak NOS inhibition; supports tool compound use

Context-dependent; not suitable for lead-like potency

Synthesis of MTHFD2 and Tankyrase Inhibitors

Procured as a direct precursor for advanced oncology APIs, where its specific electronic profile guarantees high-yielding amide couplings that non-fluorinated analogs (like PABA) cannot achieve, effectively doubling process efficiency [1] [2].

Production of Fluorinated Benzothiazole and Benzimidazole Scaffolds

Ideal for condensation reactions with o-aminothiophenols or o-phenylenediamines, providing a balanced electronic environment that significantly outperforms trifluoromethylated comparators in cyclization efficiency [3].

Development of Conformationally Locked Amides

Utilized in medicinal chemistry programs where the ortho-fluorine is required to dictate the spatial arrangement of the resulting amide bond via dipole minimization, a critical factor for target receptor binding that regioisomers cannot replicate [1].

Scale-Up Manufacturing of Fluorinated Agrochemicals

Procured as a stable, pre-reduced building block to bypass the hazardous catalytic hydrogenation of 3-fluoro-4-nitrobenzoic acid, streamlining the industrial production of fluorinated crop protection agents [4].

Application Selection Guide

Application
Selection Property
Validation Focus
NOS Biochemical Assay Validation
Quantifiable weak inhibitory profile
Endpoint control activity and baseline signal reproducibility
Physicochemical Tuning in Lead Optimization
ortho-Fluorine modulation of pKa and LogP
Solubility and permeability comparison to parent scaffold
Industrial-Scale Synthesis of Fluorinated Intermediates
Reported high-yield patented process
Lot-to-lot purity and scalability confirmation

XLogP3

1

LogP

1.41 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-87-8

Wikipedia

4-Amino-3-fluorobenzoic acid

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